molecular formula C14H14N2O2S B2781742 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2097893-44-0

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea

Cat. No.: B2781742
CAS No.: 2097893-44-0
M. Wt: 274.34
InChI Key: JGYRTADNHCIMET-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea is a synthetic organic compound with the CAS number 2097893-44-0 and a molecular weight of 274.34 g/mol. Its molecular formula is C14H14N2O2S, and it features a hybrid structure incorporating a dihydrobenzofuran moiety linked via a methylene group to a urea bridge, which is further substituted with a thiophene ring . This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The core research value of this compound lies in its role as a valuable chemical scaffold. The dihydrobenzofuran core is a privileged structure in pharmacology, known to be present in molecules with a range of biological activities . Furthermore, urea derivatives are a well-established class in medicinal chemistry, frequently serving as key pharmacophores capable of engaging in hydrogen bonding with biological targets, which is crucial for achieving high affinity and selectivity . The inclusion of the thiophene heterocycle adds to the compound's versatility and potential for π-stacking interactions. Researchers can utilize this molecule as a lead structure for the design and synthesis of novel bioactive agents, particularly for probing pathways where related heterocyclic compounds have shown promise, such as histamine receptor modulation or anti-inflammatory activities . It is available for purchase in quantities ranging from 1mg to 100mg for research purposes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-14(16-13-6-3-7-19-13)15-8-10-9-18-12-5-2-1-4-11(10)12/h1-7,10H,8-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRTADNHCIMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives or the use of palladium-catalyzed cross-coupling reactions.

    Formation of the Thiophene Moiety: Thiophene rings are often synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and elemental sulfur.

    Coupling of Benzofuran and Thiophene Moieties: The final step involves the coupling of the benzofuran and thiophene moieties through a urea linkage. This can be achieved by reacting the benzofuran derivative with an isocyanate derivative of thiophene under mild conditions.

Industrial Production Methods

Industrial production of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity for certain targets. Together, these interactions can lead to the modulation of biological pathways involved in disease processes, such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridine vs. Benzofuran : Compound 5h substitutes the benzofuran core with a pyridine ring, which may enhance π-π stacking interactions in biological targets. However, the dihydrobenzofuran group in the target compound could confer improved metabolic stability due to reduced aromaticity .
  • Pyrimidine vs.

Substituent Effects

  • Thiophene Retention : Both the target compound and 5h retain the thiophene-2-yl group, suggesting its role in hydrophobic interactions or sulfur-mediated binding.
  • Fluorophenyl vs. Benzofuran-Methyl : The 4-fluorophenyl group in 5h introduces electronegativity, which may enhance membrane permeability compared to the benzofuran-methyl group in the target compound .

Biological Activity

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzofuran moiety, known for its diverse biological properties, with a thiophene ring, which is frequently found in bioactive molecules. The following sections will detail its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14_{14}H13_{13}N2_{2}O2_{2}S
Molecular Weight: 259.33 g/mol
CAS Number: 2097893-44-0

The primary biological target of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea is the Histamine H3 and H4 Receptors . This compound acts as an antagonist , blocking these receptors and modulating histaminergic pathways that are crucial in various physiological processes such as inflammation, gastric acid secretion, and neuroregulation. The antagonistic action may lead to anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea has not been extensively characterized. However, compounds with similar structures typically exhibit moderate to high bioavailability and favorable metabolic stability. Further studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) parameters.

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of urea derivatives found that certain compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Although specific data for this compound is lacking, the structural similarity suggests it may exhibit comparable effects.

Case Study 2: Anti-inflammatory Research

Research focusing on histamine receptor antagonists has shown that blocking H3 receptors can alleviate symptoms in models of allergic reactions and chronic inflammation. The application of this compound in such models could provide insights into its therapeutic potential.

Summary of Research Findings

Activity Target/Pathway Outcome
Anti-inflammatoryHistamine H3/H4 ReceptorsPotential modulation of inflammatory responses
AntimicrobialVarious bacterial strainsPromising activity based on structural analogs
AnticancerHuman cancer cell linesSimilar compounds show significant cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach begins with constructing the 2,3-dihydrobenzofuran core via gold(I)-catalyzed cyclization of alkynyl thioethers, followed by functionalization with thiophene and urea moieties. Key steps include nucleophilic substitution or coupling reactions (e.g., using isocyanates or carbodiimides). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Optimize solvent polarity and temperature to enhance yield (e.g., dichloromethane at 0–25°C for coupling steps) .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent integration and coupling patterns (e.g., benzofuran protons at δ 6.5–7.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .
  • X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL-2018) for single-crystal refinement. Validate bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles to confirm stereochemistry .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination. Optimize buffer pH (7.4) and incubation time (30–60 min) .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)2_2, CuI, or organocatalysts for cross-coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane.
  • Temperature Gradients : Use microwave-assisted synthesis (50–120°C) to reduce reaction time.
  • Table : Example optimization
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)2_2DMF8045
CuIDCM2562

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation. Test under varied pH (3–10) and ionic strength.
  • Co-solvent Systems : Blend ethanol/water (70:30) or PEG-400 to enhance solubility. Validate via HPLC retention time .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Dock the compound into X-ray structures of kinases (e.g., PDB: 1ATP). Prioritize poses with hydrogen bonds to urea NH groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of urea to amines) .
  • Formulation : Encapsulate in PLGA nanoparticles or cyclodextrins to protect against hydrolysis .

Q. How can toxicity be preliminarily assessed before in vivo studies?

  • Methodology :

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Hemolytic Assay : Incubate with erythrocytes (2–4 hours) and measure hemoglobin release at 540 nm .

Q. What cross-disciplinary applications are plausible beyond medicinal chemistry?

  • Material Science : Incorporate into organic semiconductors (e.g., OFETs) due to thiophene’s π-conjugation. Measure charge mobility via four-probe conductivity tests .
  • Catalysis : Test as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with traditional ligands .

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